molecular formula C7H4ClNO3 B3058206 6-chloro-4-hydroxy-3H-1,3-benzoxazol-2-one CAS No. 88412-28-6

6-chloro-4-hydroxy-3H-1,3-benzoxazol-2-one

Cat. No.: B3058206
CAS No.: 88412-28-6
M. Wt: 185.56 g/mol
InChI Key: YFMOSXMBOHHNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-hydroxy-3H-1,3-benzoxazol-2-one is a chemical compound of significant interest in medicinal and organic chemistry research. As a derivative of the benzoxazole scaffold, this compound serves as a valuable precursor or building block for the synthesis of more complex molecules with potential biological activity . Benzoxazole derivatives are widely recognized for their diverse pharmacological properties, and this chloro- and hydroxy-substituted analogue offers a unique structure for exploring new chemical spaces. This compound is presented as a key intermediate for researchers investigating antimicrobial agents . Scientific studies have demonstrated that 2-substituted benzoxazole derivatives exhibit a broad spectrum of biological activity, showing particular efficacy against Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus , as well as fungal strains . The antibacterial potential of such compounds has been mechanistically linked to the inhibition of the bacterial enzyme DNA gyrase , an essential and attractive target for novel antibiotic development . Researchers can utilize this compound to develop and test new derivatives aimed at overcoming antimicrobial resistance. Please note that this product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for their specific purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-hydroxy-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-3-1-4(10)6-5(2-3)12-7(11)9-6/h1-2,10H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMOSXMBOHHNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)NC(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237027
Record name 3H-1,3-Benzoxazol-2-one, 6-chloro-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88412-28-6
Record name 3H-1,3-Benzoxazol-2-one, 6-chloro-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088412286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,3-Benzoxazol-2-one, 6-chloro-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloro 4 Hydroxy 3h 1,3 Benzoxazol 2 One

Retrosynthetic Analysis of the Target Compound: Key Disconnections and Precursor Identification

A retrosynthetic analysis of 6-chloro-4-hydroxy-3H-1,3-benzoxazol-2-one reveals several logical bond disconnections to identify plausible starting materials. The most apparent disconnections are within the oxazolone (B7731731) ring, specifically the C-O and C-N bonds, leading back to a substituted aminophenol precursor.

Key Disconnections:

Disconnection of the Carbonyl Group: The C2-carbonyl group can be retrosynthetically disconnected, suggesting a phosgene (B1210022) equivalent or a related carbonate precursor reacting with an appropriately substituted 2-aminophenol (B121084). This is a common and classical approach for the formation of the benzoxazolone core. mdpi.com

Disconnection of the Benzoxazole (B165842) Ring: A more fundamental disconnection breaks the heterocyclic ring to reveal a diamino-substituted hydroquinone (B1673460) or a related precursor. This approach would necessitate a subsequent cyclization step to form the benzoxazolone ring.

Precursor Identification:

Based on these disconnections, the key precursor is identified as 2-amino-5-chloro-1,3-benzenediol . This molecule contains the necessary arrangement of amino, chloro, and hydroxyl groups on the aromatic ring. Synthesis of the target compound would then involve the cyclization of this precursor with a suitable carbonylating agent.

Convergent and Linear Synthesis Approaches for the Benzoxazolone Ring System

The formation of the benzoxazolone ring is a critical step in the synthesis of the target compound. Both linear and convergent approaches can be envisioned, primarily differing in the stage at which the key aromatic precursor is assembled.

Classical Cyclization Reactions for Benzoxazolone Formation

Classical methods for constructing the benzoxazolone ring typically involve the reaction of a 2-aminophenol with a carbonylating agent. These methods are well-established and widely used in organic synthesis. mdpi.com

Common Carbonylating Agents and Reaction Conditions:

Carbonylating AgentReaction ConditionsReference
Phosgene (or its equivalent, triphosgene)Typically run in the presence of a base (e.g., triethylamine (B128534), pyridine) in an inert solvent like toluene (B28343) or dichloromethane. mdpi.com
UreaHigh-temperature fusion or reaction in a high-boiling solvent. This method is often used in industrial settings due to the low cost and safety of urea. mdpi.comtandfonline.com
Diethyl carbonateReaction with a 2-aminophenol at elevated temperatures, often with a catalytic amount of base.
1,1'-Carbonyldiimidazole (CDI)A milder alternative to phosgene, reacting with 2-aminophenols under relatively gentle conditions.

For the synthesis of this compound, the chosen classical cyclization method would be applied to the 2-amino-5-chloro-1,3-benzenediol precursor.

Modern Catalytic Methods in Benzoxazolone Synthesis

Recent advances in catalysis have provided milder and more efficient methods for benzoxazolone synthesis. These methods often utilize transition metal catalysts or organocatalysts to facilitate the cyclization reaction.

Examples of Modern Catalytic Methods:

Iron-Catalyzed Oxidative Cyclocarbonylation: An efficient method for the synthesis of 2-benzoxazolone from 2-aminophenol has been developed using iron catalysts like FeCl₃·6H₂O or Fe(acac)₃. This reaction proceeds under relatively mild conditions in the presence of CCl₄ and water, where CO₂ formed in situ is believed to be involved in the cyclization. mdpi.com

Copper-Catalyzed Intramolecular C-O Bond Formation: Copper catalysts, often in combination with a ligand, can promote the intramolecular cyclization of ortho-haloanilides to form benzoxazoles. While this is more commonly applied to 2-substituted benzoxazoles, modifications could potentially be adapted for benzoxazolone synthesis.

Brønsted Acidic Ionic Liquid Gels: These have been used as efficient and reusable heterogeneous catalysts for the condensation–aromatization of o-aminophenols and aldehydes, though this is for 2-substituted benzoxazoles rather than the 2-one. nih.govacs.org

These modern approaches could offer advantages in terms of reaction conditions and functional group tolerance for the synthesis of the target compound.

Introduction of Halogen and Hydroxyl Functionalities

The strategic introduction of the chloro and hydroxyl groups is crucial and can be achieved either before or after the formation of the benzoxazolone ring.

Pre-cyclization Functionalization of Aromatic Precursors

This approach involves synthesizing the fully substituted aromatic precursor, 2-amino-5-chloro-1,3-benzenediol, prior to the cyclization step. This strategy allows for a wider range of synthetic methods to be employed for the introduction of the substituents.

Potential Synthetic Route to the Precursor:

A plausible route to 2-amino-5-chloro-1,3-benzenediol could start from a commercially available substituted benzene (B151609) derivative, such as 4-chlororesorcinol. Nitration followed by reduction of the nitro group would yield the desired aminophenol.

Example of Pre-cyclization Functionalization:

Starting MaterialReagents and ConditionsProduct
4-Chlororesorcinol1. HNO₃, H₂SO₄ (Nitration) 2. Fe, HCl or H₂, Pd/C (Reduction)2-Amino-5-chloro-1,3-benzenediol

Post-cyclization Regioselective Functionalization at C4 and C6 Positions

Alternatively, the chloro and hydroxyl groups can be introduced after the formation of a simpler benzoxazolone core, such as 4-hydroxybenzoxazolone or 6-chlorobenzoxazolone. This approach relies on the ability to control the regioselectivity of the functionalization reactions.

Regioselective Chlorination:

The chlorination of benzoxazol-2-one can be achieved using various chlorinating agents. A Korean patent describes a process for the preparation of 6-chlorobenzoxazol-2-one by reacting benzoxazol-2-one with chlorine gas in a protic organic solvent like methanol (B129727) at low temperatures (-20 to -10 °C) to achieve high purity and yield. google.com Another process involves carrying out the reaction in a mixture of water and dioxane. google.com Directing this chlorination to the C6 position on a 4-hydroxybenzoxazolone substrate would be a key challenge.

Regioselective Hydroxylation:

The introduction of a hydroxyl group at the C4 position of a 6-chlorobenzoxazolone would likely proceed through an electrophilic aromatic substitution pathway, such as nitration followed by reduction and diazotization, although this can be a multi-step and challenging transformation.

Comparison of Pre- and Post-cyclization Strategies:

StrategyAdvantagesDisadvantages
Pre-cyclization- More predictable regiochemistry - Wider range of available reactions for functionalization- Potentially longer overall synthesis - Functional groups may interfere with cyclization
Post-cyclization- Potentially shorter overall synthesis - Can start from simpler, more readily available benzoxazolones- Regioselectivity can be difficult to control - The benzoxazolone ring may be sensitive to the reaction conditions

Optimization of Reaction Parameters for Enhanced Yield and Purity

The efficiency of synthesizing substituted benzoxazolones is highly dependent on the careful control of various reaction parameters. The optimization of factors such as solvent, temperature, pressure, and catalyst choice is fundamental to maximizing product yield while minimizing the formation of impurities.

The choice of solvent is a critical parameter in the synthesis of benzoxazolone derivatives, as it can significantly influence reaction rates, yield, and the profile of byproducts. The solvent's role extends beyond merely dissolving reactants; it can affect the transition state energies and reaction pathways.

In the synthesis of related chloro-benzoxazolone compounds, a variety of solvents have been explored. Protic organic solvents such as methanol and ethanol (B145695) are often employed. google.com For instance, in the chlorination of benzoxazol-2-one to produce 6-chlorobenzoxazol-2-one, methanol or ethanol can be used effectively. google.com Another approach involves using a mixture of solvents, such as water and dioxane, which has been shown to be effective in the chlorination of benzoxazolone. google.com The ratio of the components in the solvent mixture, for example, between 20% and 80% dioxane in water, can be fine-tuned to optimize the reaction conditions. google.com

Polar aprotic solvents like Dimethyl formamide (B127407) (DMF) have also been utilized in the synthesis of similar structures, such as 5-chloro-1,3-benzoxazol-2(3H)-one, by reacting the corresponding 2-amino-4-chlorophenol (B47367) with urea. nih.gov Furthermore, research into the synthesis of other heterocyclic compounds has highlighted acetonitrile (B52724) as a "greener" and efficient solvent that can provide a good balance between reactant conversion and reaction selectivity. scielo.br

The selection of an appropriate solvent system is therefore a key step in optimizing the synthesis of this compound, with the ideal choice depending on the specific reactants and reaction mechanism.

Table 1: Influence of Solvent on the Synthesis of Chloro-Substituted Benzoxazolones

Solvent SystemTypical ReactantsObserved Effect on YieldImpact on PurityReference
Methanol/EthanolBenzoxazol-2-one, Chlorine GasHighHigh purity achievable without extensive purification, minimizes dichlorination. google.com google.com
Water/Dioxane MixtureBenzoxazolone, ChlorineGoodEffective for the reaction, purity dependent on solvent ratio. google.com google.com
Dimethyl formamide (DMF)2-amino-4-chlorophenol, UreaGoodFacilitates reaction to completion. nih.gov nih.gov
AcetonitrileGeneral Heterocyclic SynthesisGood balance between conversion and selectivity. scielo.brConsidered a "greener" solvent option. scielo.br scielo.br

Temperature is a dominant factor in chemical kinetics, directly influencing reaction rates and the potential for side reactions. In the synthesis of this compound, precise temperature control is essential for maximizing the formation of the desired product.

Different synthetic routes for related compounds employ a wide range of temperatures. For the chlorination of benzoxazol-2-one, a low-temperature range of -20 to -10 °C is recommended when using solvents like methanol. google.com This cryogenic condition is crucial for preventing the over-chlorination of the aromatic ring, which would lead to the formation of undesired dichlorinated byproducts. google.com Conversely, other processes operate at significantly higher temperatures. For example, a synthesis using a water and dioxane mixture may be conducted at temperatures between 40 and 80°C. google.com Similarly, the synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one in DMF is performed at a reflux temperature of 60°C. nih.gov The optimal temperature is a trade-off between achieving a practical reaction rate and maintaining high selectivity towards the desired monochlorinated product.

Most synthetic procedures for benzoxazolone derivatives are conducted at atmospheric pressure. The influence of pressure is generally not considered a critical parameter for these types of reactions unless gaseous reactants are used in a sealed system at elevated temperatures.

Table 2: Effect of Temperature on Chloro-Benzoxazolone Synthesis

Temperature RangeSolvent/MethodEffect on Reaction RateImpact on Selectivity/PurityReference
-20 to -10 °CMethanol/EthanolSlowerHigh selectivity, prevents dichlorination. google.com google.com
40 to 80 °CWater/DioxaneModerate to FastGood conversion, potential for side products if not controlled. google.com google.com
60 °CDimethyl formamide (DMF)ModerateEffective for driving the cyclization reaction. nih.gov nih.gov

Catalysts play a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often enhancing selectivity. While the direct cyclization of a substituted 2-aminophenol to form this compound may proceed thermally, the use of a catalyst can significantly improve efficiency.

Various catalytic systems have been documented for the synthesis of the broader benzoxazole family. For instance, polyphosphoric acid (PPA) can serve as both a catalyst and a solvent for the condensation of 2-aminophenols with aromatic aldehydes. nih.gov In other methodologies, molecular iodine (I₂) is used to mediate oxidative cyclodesulfurization reactions, which is considered an eco-friendly approach. nih.gov For stereoselective syntheses, chiral catalysts such as phosphoric acids have been employed in combination with metal catalysts like Rh₂(OAc)₄ to achieve high enantioselectivity. nih.gov The use of dehydrating agents, such as 3 Å molecular sieves, can also improve chemical yield and selectivity by removing water, a common byproduct in condensation reactions. nih.gov

The study of reaction kinetics, which examines the rate at which a reaction occurs, is fundamental to understanding the mechanism and optimizing conditions. A catalyst's effectiveness is measured by its ability to increase the rate constant of the desired reaction without proportionally increasing the rates of side reactions. This ensures that not only is the reaction faster, but the final product mixture is also purer.

Table 3: Comparison of Catalytic vs. Non-Catalytic Synthesis in Related Heterocycles

ApproachTypical ConditionsEffect on Reaction TimeImpact on Yield & SelectivityExample Catalyst/Reagent
Non-Catalytic (Thermal)High Temperature, Long Reaction TimeSlowVariable, often requires more energy input.N/A
CatalyticLower Temperature, Shorter TimeFastGenerally higher yield and improved selectivity.Polyphosphoric acid nih.gov, I₂ nih.gov, Rh₂(OAc)₄ nih.gov

Advanced Purification and Isolation Techniques for Complex Heterocyclic Compounds

Following the synthesis, the isolation and purification of the target compound, this compound, from the crude reaction mixture is a critical step to achieve the required standard of purity. Complex heterocyclic compounds often require advanced purification techniques beyond simple recrystallization.

Chromatographic methods are central to modern purification. jocpr.com High-Performance Liquid Chromatography (HPLC) is a powerful tool that allows for high-resolution separation of the target compound from impurities, even those with very similar structures. jocpr.com Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative, often providing faster separations and being more environmentally friendly due to its use of supercritical CO₂ as the mobile phase. jocpr.com For less complex mixtures or as a preliminary purification step, traditional column chromatography using silica (B1680970) gel is frequently employed. mdpi.comresearchgate.net

Other techniques can also be applied. Solid-phase extraction (SPE) is useful for sample cleanup and concentration, effectively removing classes of impurities before final purification. jocpr.com In biopharmaceutical contexts or for removing particulate matter, methods like centrifugation and membrane filtration are common. jocpr.com Often, a combination of these techniques is used in a multi-step purification workflow to achieve the highest possible purity for complex molecules like substituted benzoxazolones. jocpr.com

Table 4: Overview of Purification Techniques for Heterocyclic Compounds

TechniquePrincipleAdvantagesPrimary ApplicationReference
RecrystallizationDifferential solubility of the compound and impurities in a solvent at different temperatures.Simple, cost-effective for crystalline solids.Final purification of solid products. nih.gov nih.gov
Column ChromatographySeparation based on differential adsorption of components to a stationary phase.Versatile, widely applicable for various compounds.Routine purification of reaction mixtures. mdpi.comresearchgate.net mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC)High-resolution separation using a liquid mobile phase under high pressure.Excellent separation efficiency and quantification. jocpr.comHigh-purity isolation and analysis. jocpr.com jocpr.com
Supercritical Fluid Chromatography (SFC)Separation using a supercritical fluid as the mobile phase.Fast, reduced organic solvent consumption. jocpr.com"Green" purification, especially for chiral separations. jocpr.com jocpr.com
Solid-Phase Extraction (SPE)Partitioning of solutes between a solid phase and a liquid phase.Effective for sample cleanup and concentration. jocpr.comRemoval of interfering impurities prior to analysis. jocpr.com jocpr.com

Reactivity and Chemical Transformations of 6 Chloro 4 Hydroxy 3h 1,3 Benzoxazol 2 One

Intrinsic Reactivity of the 1,3-Benzoxazol-2-one Core

The 1,3-benzoxazol-2-one ring system is a privileged scaffold in medicinal chemistry, known for its relative stability and broad range of biological activities. core.ac.uk The core structure consists of a benzene (B151609) ring fused to a cyclic carbamate (B1207046), or oxazolidinone, ring. The heteroatomic nitrogen at the N3 position is of particular interest as it provides a site for various chemical modifications. neu.edu.tr The lactam-like character of the N-H bond imparts acidic properties, allowing for deprotonation under basic conditions to form a nucleophilic anion. This anion can then react with a variety of electrophiles. The aromatic portion of the molecule can undergo electrophilic substitution reactions, although the specific substitution pattern is influenced by the existing chloro and hydroxyl groups.

Transformations at the N3 Position of the Benzoxazolone Moiety

The nitrogen atom at the N3 position is the most common site for functionalization of the benzoxazolone core, owing to the acidity of the N-H proton.

N-Alkylation Reactions: Exploring Diverse Electrophiles

N-alkylation of the benzoxazolone ring is a common strategy to introduce diverse substituents. This reaction typically proceeds via deprotonation of the N-H group with a suitable base, such as potassium carbonate or sodium hydride, followed by nucleophilic attack on an alkyl halide or other electrophilic carbon source. nih.govnih.gov For instance, the reaction of 5-chlorobenzoxazolone with 1-bromo-3-chloropropane (B140262) in the presence of a base leads to the formation of the N-alkylated product. researchgate.net While this example involves a different chloro-substituted isomer, the principle of the reaction is directly applicable to 6-chloro-4-hydroxy-3H-1,3-benzoxazol-2-one. A variety of alkylating agents can be employed, leading to a wide array of N-substituted derivatives.

Table 1: Examples of N-Alkylation Reactions on Benzoxazolone Scaffolds

Benzoxazolone Derivative Electrophile Base/Solvent Product Reference
5-Chlorobenzoxazolone 1-Bromo-3-chloropropane K₂CO₃ / Acetonitrile (B52724) 5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one researchgate.net

N-Acylation and Related N-Functionalization Strategies

The nucleophilic nitrogen of the deprotonated benzoxazolone can also react with acylating agents, such as acid chlorides or anhydrides, to yield N-acyl derivatives. These reactions introduce a carbonyl group directly attached to the N3 nitrogen. Related functionalizations include reactions with isothiocyanates. For example, the reaction of 2-aminophenols with glycosyl isothiocyanates, followed by cyclization, can lead to benzoxazole (B165842) structures, highlighting the reactivity of the nitrogen center towards such electrophiles. nih.gov

Condensation Reactions at the N3 Site (e.g., Mannich-type reactions)

The N-H proton of the benzoxazolone ring is sufficiently acidic to participate in Mannich-type reactions. This three-component condensation involves an active hydrogen-containing compound (the benzoxazolone), formaldehyde (B43269), and a primary or secondary amine. nih.gov This reaction provides a straightforward method for introducing aminomethyl groups at the N3 position. For example, 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-2(3H)-benzoxazolone has been shown to react with formaldehyde and various secondary amines to yield the corresponding N-Mannich bases. nih.gov This demonstrates a versatile method for elaborating the benzoxazolone scaffold.

Table 2: Mannich Reaction on a Benzoxazolone Derivative

Substrate Amine Reagents Product Reference

Reactivity of the Hydroxyl Group at C4

The phenolic hydroxyl group at the C4 position is another key site for chemical modification, allowing for the introduction of various functional groups through reactions targeting the oxygen atom.

Etherification and Esterification: Modifying Oxygen Functionality

The hydroxyl group at C4 can undergo etherification and esterification reactions, which are common transformations for phenols. Etherification typically involves the reaction of the corresponding phenoxide, generated by treatment with a base, with an alkyl halide. This reaction introduces an alkoxy group at the C4 position. Esterification can be achieved by reacting the hydroxyl group with an acid chloride or anhydride (B1165640), often in the presence of a base like pyridine. In a related system, 4-hydroxy-2-oxoquinoline-3-carboxylic acid has been shown to undergo esterification, although under acidic conditions, the reactivity can be complex and may involve other parts of the molecule. researchgate.net The synthesis of 4-hydroxycarbazole (B19958) derivatives also highlights the accessibility of the hydroxyl group for further reactions. acs.org These examples suggest that the C4-hydroxyl group of this compound would be amenable to similar transformations to produce a range of ethers and esters.

Chemical Behavior of the Chlorine Substituent at C6

The chlorine atom at the C6 position of the aromatic ring is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Aromatic rings are typically resistant to nucleophilic attack unless activated by electron-withdrawing groups. In this compound, the benzoxazolone ring system acts as an electron-withdrawing group, which sufficiently activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride, a good leaving group, by a variety of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.

A wide range of nucleophiles can be employed in this reaction, leading to a diverse array of substituted benzoxazolone derivatives.

Table of Potential Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleProduct Type
AminesAmmonia, Primary Amines (R-NH₂), Secondary Amines (R₂NH)6-Aminobenzoxazolone derivatives
AlkoxidesSodium methoxide (B1231860) (NaOCH₃)6-Methoxybenzoxazolone derivatives
ThiolatesSodium thiophenoxide (NaSPh)6-(Phenylthio)benzoxazolone derivatives
Hydroxide (B78521)Sodium hydroxide (NaOH)6-Hydroxybenzoxazolone derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at C6 serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are most common for aryl chlorides.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.comresearchgate.net This allows for the formation of a new C-C bond, enabling the synthesis of 6-aryl or 6-vinyl benzoxazolone derivatives.

Heck-Mizoroki Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a route to 6-alkenylbenzoxazolone derivatives.

Other important cross-coupling reactions applicable to the C6-Cl bond include the Sonogashira coupling (with terminal alkynes), the Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes).

Table of Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂ (Boronic acid)Pd(PPh₃)₄, Base (e.g., K₂CO₃)6-Aryl or 6-Vinyl derivatives
Heck-MizorokiAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), Base6-Alkenyl derivatives
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base6-Alkynyl derivatives
Buchwald-HartwigAmine (R₂NH)Pd catalyst, Ligand, Base6-Amino derivatives
StilleOrganostannane (R-SnR'₃)Pd catalyst6-Aryl, 6-Vinyl, or 6-Alkynyl derivatives

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) provides another avenue for functionalizing the benzene portion of the molecule. The regiochemical outcome of EAS reactions is controlled by the directing effects of the existing substituents: the hydroxyl group at C4, the chlorine atom at C6, and the benzoxazolone ring itself.

-OH (at C4): A strongly activating, ortho, para-directing group.

-Cl (at C6): A deactivating, ortho, para-directing group.

Benzoxazolone Ring: A deactivating group, directing incoming electrophiles to the benzene ring rather than the heterocyclic part.

The powerful activating effect of the C4-hydroxyl group is the dominant factor. It strongly directs incoming electrophiles to its ortho (C5) and para (C7, which is blocked by the ring fusion) positions. The chlorine at C6 also directs ortho (to C5 and C7) and para (to C4, which is blocked). Therefore, electrophilic attack is overwhelmingly favored at the C5 position, which is ortho to the highly activating hydroxyl group. A patent exists describing the chlorination of benzoxazolone to yield the 6-chloro derivative, demonstrating the feasibility of EAS on this ring system. google.com

Common EAS reactions that could be applied include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid would likely yield the 5-halo derivative.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the C5 position.

Friedel-Crafts Reactions: Acylation or alkylation would also be directed to the C5 position, provided the reaction conditions are compatible with the other functional groups.

Ring Opening and Ring Expansion Reactions of the Benzoxazolone Scaffold

The benzoxazolone scaffold contains a cyclic carbamate (or urethane) linkage, which is susceptible to cleavage by nucleophiles. This ring-opening reaction provides a pathway to substituted 2-aminophenol (B121084) derivatives.

The most common ring-opening reactions are:

Hydrolysis: Under basic conditions (saponification), the lactam-like carbonyl group is attacked by a hydroxide ion, leading to the opening of the ring to form a 2-amino-5-chloro-1,3-dihydroxybenzene derivative after acidification.

Aminolysis: Reaction with primary or secondary amines can open the ring to form N-substituted ureas of 2-amino-5-chlorophenol. researchgate.net

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group, potentially leading to ring-opened products or N-methylated 2-aminophenols.

Biotransformation studies on similar benzoxazolinones have shown that fungi can catalyze the ring opening to produce N-(2-hydroxyphenyl)acetamide derivatives, highlighting the susceptibility of this ring system to cleavage. nih.gov

While ring-opening is a well-documented reactivity pathway for benzoxazolones, ring expansion reactions starting from the benzoxazolone scaffold are not commonly reported. However, syntheses of benzoxazolones via ring expansion of other precursors, such as isatin (B1672199) derivatives, have been developed. umn.eduumn.edu

Photochemical Reactivity of this compound

The photochemical behavior of this compound is predicted to be influenced by the presence of the chloro-substituted phenol (B47542) moiety. Studies on various chlorophenols have shown that a primary photochemical process is the cleavage of the carbon-halogen bond. ias.ac.inresearchgate.netrsc.org

Upon absorption of UV light, the molecule is promoted to an excited state. From this excited state, heterolytic fission of the C6-Cl bond can occur, leading to the formation of an aryl cation and a chloride ion. In aqueous solutions, the aryl cation would be rapidly trapped by water, resulting in the substitution of the chlorine atom with a hydroxyl group. This process, known as photohydrolysis or photodechlorination, would convert this compound into 4,6-dihydroxy-3H-1,3-benzoxazol-2-one. ias.ac.in

Alternatively, homolytic cleavage of the C-Cl bond could occur, generating an aryl radical and a chlorine radical. These radical species could then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or dimerization. The specific pathway and efficiency of the photochemical reaction would depend on factors like the wavelength of irradiation and the nature of the solvent. researchgate.net

Design and Synthesis of Derivatives of 6 Chloro 4 Hydroxy 3h 1,3 Benzoxazol 2 One

Rational Design Principles for Substituted Benzoxazolone Analogues

The rational design of novel analogues of 6-chloro-4-hydroxy-3H-1,3-benzoxazol-2-one is guided by established medicinal chemistry principles to optimize molecular properties. The benzoxazolone nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. wikipedia.orgyoutube.com Key design strategies revolve around structure-activity relationship (SAR) studies and the concept of bioisosterism.

Structure-Activity Relationship (SAR): SAR studies are crucial for understanding how different substituents at various positions on the benzoxazolone ring influence its biological activity. For the this compound scaffold, SAR exploration focuses on three primary positions: the nitrogen atom (N3), the hydroxyl group (C4), and the chloro-substituent (C6). The introduction of electron-withdrawing or electron-donating groups at these positions can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with target proteins. mdpi.commasterorganicchemistry.com For instance, modifications can be designed to enhance hydrogen bonding, π-stacking, or hydrophobic interactions within a receptor's binding pocket.

Bioisosteric Replacement: Bioisosterism is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. wikipedia.orgnih.govresearchgate.net In the context of the target scaffold, the phenolic hydroxyl group at C4 could be replaced with bioisosteres like a primary sulfonamide or a hydroxamic acid to modulate acidity and hydrogen bonding capabilities. Similarly, the amide bond within the oxazolone (B7731731) ring can be mimicked by heterocyclic rings such as oxazoles or triazoles. wikipedia.org The chlorine atom at C6 could be substituted with other halogens (F, Br, I) or a trifluoromethyl (CF₃) group to fine-tune lipophilicity and electronic effects. researchgate.net These replacements can lead to derivatives with improved metabolic stability, enhanced permeability, or altered target selectivity. wikipedia.orgnih.gov

Design PrincipleApplication to this compound ScaffoldDesired Outcome
SAR Exploration Systematic substitution at N3, C4-OH, and C6-Cl positions with diverse functional groups (alkyl, aryl, acyl, etc.).Identify key structural features required for biological activity, optimize potency and selectivity.
Bioisosteric Replacement - Replace C4-OH with groups like -NHSO₂R, -CONHOH. - Replace C6-Cl with F, Br, I, or CF₃. - Modify the oxazolone ring itself.Improve metabolic stability, modulate physicochemical properties (pKa, lipophilicity), explore new binding interactions.
Scaffold Hopping Replace the benzoxazolone core with related heterocycles like benzoxazinone (B8607429) or benzothiazolinone. wikipedia.orgDiscover novel chemotypes with similar biological profiles but different intellectual property landscapes.

N-Substituted Analogues: Diversification at the Nitrogen Atom

The nitrogen atom at the N3 position of the benzoxazolone ring is a prime site for introducing structural diversity. The hydrogen atom on the nitrogen is weakly acidic and can be readily deprotonated by a suitable base, generating a nucleophilic anion that can react with various electrophiles.

N-Alkylation: A common method for functionalization is N-alkylation, which involves reacting the parent benzoxazolone with an alkyl halide (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base. organic-chemistry.org This reaction introduces alkyl, benzyl (B1604629), or allyl groups, allowing for the exploration of different steric and electronic properties. The choice of base and solvent is critical for achieving good yields.

Typical N-Alkylation Conditions:

Reagents Base Solvent Temperature
Alkyl Halide (R-X) K₂CO₃, Cs₂CO₃, NaH DMF, Acetonitrile (B52724), THF Room Temp. to 80°C
Benzyl Bromide (BnBr) K₂CO₃ DMF Room Temp.

N-Arylation: The introduction of aryl or heteroaryl groups at the N3 position can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. juniperpublishers.com These reactions typically involve an aryl halide, a palladium or copper catalyst, a suitable ligand, and a base. This strategy allows for the introduction of a wide range of aromatic systems, enabling the exploration of π-π stacking interactions with biological targets.

C4-Substituted Analogues: Modifications Originating from the Hydroxyl Group

The phenolic hydroxyl group at the C4 position is another key site for derivatization, serving as a versatile handle for introducing a variety of functional groups through O-alkylation, O-acylation, or other modifications.

O-Alkylation (Ether Formation): The most common modification of the C4-hydroxyl group is its conversion into an ether linkage (O-alkylation). This is typically achieved through the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form a phenoxide anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. organic-chemistry.org This method is effective for introducing small alkyl groups, benzyl ethers, or linking the scaffold to other molecular fragments via an ether bridge.

General Williamson Ether Synthesis:

Step 1 (Deprotonation): this compound is treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like DMF or THF.

Step 2 (Nucleophilic Attack): An alkyl halide (e.g., methyl iodide, benzyl bromide) is added to the resulting phenoxide, leading to the formation of the corresponding 4-alkoxy derivative via an Sₙ2 reaction.

O-Acylation (Ester Formation): The hydroxyl group can also be converted into an ester. This can be accomplished by reacting the benzoxazolone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine.

Mitsunobu Reaction: For more sensitive substrates or when Sₙ2 reactions are not favorable, the Mitsunobu reaction offers an alternative for forming ethers and esters. wikipedia.org This reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for nucleophilic attack by a carboxylic acid (for esters) or another alcohol (for ethers), often proceeding with inversion of configuration if the alcohol is chiral.

C6-Substituted Analogues: Exploiting the Halogen for Further Functionalization

The chlorine atom at the C6 position provides a reactive handle for introducing new carbon-carbon or carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. This allows for significant structural diversification, extending the molecular framework and introducing functionalities that can probe deeper into protein binding pockets.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming new C-C bonds by coupling the C6-chloro atom with a boronic acid or boronate ester. organic-chemistry.org A wide variety of aryl, heteroaryl, and alkyl boronic acids are commercially available, making this a highly versatile method for introducing diverse substituents.

Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups, the Buchwald-Hartwig amination is employed. This palladium-catalyzed reaction couples the C6-chloro position with primary or secondary amines, anilines, or N-heterocycles, forming new C-N bonds.

Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities by coupling the C6-chloro atom with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl derivatives can serve as versatile intermediates for further transformations.

Common Cross-Coupling Reactions at the C6-Position:

Reaction Name Coupling Partner Catalyst System Bond Formed
Suzuki-Miyaura Boronic Acid / Ester (R-B(OR)₂) Pd catalyst (e.g., Pd(PPh₃)₄) + Base C-C (Aryl, Alkyl)
Buchwald-Hartwig Amine (R₂NH) Pd catalyst + Ligand (e.g., SPhos) + Base C-N
Sonogashira Terminal Alkyne (R-C≡CH) Pd catalyst + Cu(I) co-catalyst + Base C-C (Alkynyl)

Stereoselective Synthesis of Chiral Derivatives

Introducing chirality into the derivatives of this compound can lead to compounds with improved potency and selectivity. Stereoselective synthesis can be achieved by several methods:

Use of Chiral Building Blocks: The most straightforward approach is to introduce a chiral substituent at the N3, C4, or C6 position using an enantiomerically pure starting material. For example, N-alkylation can be performed with a chiral alkyl halide, or a chiral amine can be coupled at the C6 position via Buchwald-Hartwig amination.

Asymmetric Catalysis: Chiral ligands can be used in transition-metal-catalyzed reactions to induce stereoselectivity. For instance, asymmetric hydrosilylation of a ketone-containing substituent, followed by reduction, can generate a chiral alcohol.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the scaffold to direct a subsequent stereoselective reaction, after which the auxiliary is removed.

A chemoenzymatic approach, involving a highly stereoselective enzymatic step, can also be employed to prepare complex chiral heterocycles, which could then be elaborated into the desired benzoxazolone derivatives.

High-Throughput Synthesis and Chemical Library Generation

To efficiently explore the SAR of the this compound scaffold, high-throughput and parallel synthesis techniques can be employed to generate large libraries of related compounds.

Parallel Synthesis: This approach involves performing multiple reactions simultaneously in a spatially separated manner, such as in a 96-well plate format. For example, a common intermediate, such as the parent benzoxazolone, can be distributed into different wells and reacted with a diverse set of building blocks (e.g., a library of alkyl halides for N-alkylation or boronic acids for Suzuki coupling).

Mechanochemistry: High-throughput mechanochemistry, which uses mechanical force (ball milling) to drive chemical reactions, offers a solvent-free or low-solvent alternative for generating libraries. This method can accelerate reaction times and is suitable for parallel synthesis formats.

Direct-to-Biology Approach: Modern platforms combine high-throughput chemistry directly with biological screening. Small-scale synthesis of a large library of compounds can be performed in assay-ready plates. The unpurified reaction mixtures can be directly subjected to biological screening, allowing for the rapid identification of "hit" compounds. Iterative cycles of design, synthesis, and testing can then quickly optimize these initial hits. These strategies significantly accelerate the process of discovering lead compounds from a given scaffold.

Advanced Spectroscopic and Analytical Characterization of 6 Chloro 4 Hydroxy 3h 1,3 Benzoxazol 2 One and Its Derivatives

Vibrational Spectroscopy (IR, FT-IR) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable technique for identifying the functional groups present within a molecule. The FT-IR spectrum of 6-chloro-4-hydroxy-3H-1,3-benzoxazol-2-one is predicted to exhibit several characteristic absorption bands corresponding to its key structural features.

The presence of both a phenolic hydroxyl (-OH) group and a lactam N-H group will result in distinct, broad absorption bands in the high-frequency region, typically between 3200 and 3600 cm⁻¹. The C=O (carbonyl) stretching vibration of the cyclic carbamate (B1207046) (lactam) is a strong, sharp band anticipated around 1750-1770 cm⁻¹, a characteristic feature for the benzoxazolone ring system. nih.govmdpi.com

The aromatic ring gives rise to several signals, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. nih.gov Furthermore, characteristic bands for C-O stretching (from the ether linkage and the phenolic hydroxyl group) are expected in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, usually between 700 and 800 cm⁻¹. Analysis of these bands provides a molecular fingerprint, confirming the presence of the core functional groups. nih.gov

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Phenolic)Stretching3200-3600 (Broad)
N-H (Lactam)Stretching3100-3300 (Broad)
C-H (Aromatic)Stretching3000-3100
C=O (Lactam)Stretching1750-1770
C=C (Aromatic)Stretching1450-1600
C-O (Ether & Phenol)Stretching1200-1300
C-ClStretching700-800

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₇H₄ClNO₃), HRMS would detect the molecular ion peak [M]⁺˙. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern with peaks separated by two mass units will be observed. The measured exact masses of these ions can be compared to the calculated theoretical values to confirm the molecular formula with high confidence.

Table 4: Predicted HRMS Data for this compound (C₇H₄ClNO₃)
Ion SpeciesTheoretical Exact Mass (Da)
[M(³⁵Cl)]⁺˙184.98797
[M(³⁷Cl)]⁺˙186.98502
[M(³⁵Cl)+H]⁺185.99579
[M(³⁷Cl)+H]⁺187.99284

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For the related compound chlorzoxazone (B1668890) (5-chloro-3H-1,3-benzoxazol-2-one), a key fragmentation is the loss of CO, resulting in a transition from m/z 168 to m/z 132. nih.gov A similar primary fragmentation pathway is expected for this compound, involving the loss of a carbonyl group (CO, 28 Da). Another plausible fragmentation is the loss of carbon dioxide (CO₂, 44 Da) or the cleavage of the C-Cl bond. mdpi.comresearchgate.net Analyzing these specific losses helps to confirm the presence of the lactam ring and the chloro-substituent.

Table 5: Predicted MS/MS Fragmentation for the [M(³⁵Cl)]⁺˙ Ion of this compound
Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)
185CO157
185CO₂141
185Cl150
157HCN130

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. For benzoxazolone derivatives, XRD reveals the planarity of the fused ring system and the spatial orientation of substituents. The resulting crystal structure elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence physical properties like melting point and solubility.

Below is a representative table of crystallographic parameters for a substituted benzoxazole (B165842) derivative, illustrating the type of data obtained from an XRD study.

ParameterValue for a Representative Benzoxazole Derivative
Chemical FormulaC17H12N2O
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.0508(8)
b (Å)12.0159(10)
c (Å)10.0074(9)
β (°)94.761(5)
Volume (ų)1324.25(19)
Z (molecules/unit cell)2

This data is for (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile and serves as an illustrative example. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromaticity

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of the compound's conjugated system.

The UV-Vis spectrum of a benzoxazolone derivative is influenced by the core aromatic structure and the electronic effects of its substituents. The hydroxyl (-OH) group, being an electron-donating group, and the chloro (-Cl) group, an electron-withdrawing group, will modulate the energy of the electronic transitions. Generally, benzoxazole derivatives exhibit strong absorption bands in the UV region, typically between 240 and 400 nm. researchgate.net Substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. Studies on related compounds, such as 2-(4-methoxyphenyl)-1,3-benzoxazole, show characteristic absorption peaks that are sensitive to the solvent environment. researchgate.net

The following table presents typical UV-Vis absorption data for a related benzoxazole derivative, demonstrating the information this technique provides.

CompoundSolventλmax (nm)Molar Absorptivity (ε, dm³ mol⁻¹ cm⁻¹)
2-(4-Methoxyphenyl)-1,3-benzoxazoleCyclohexane3211.8 x 104
3063.4 x 104
2993.2 x 104
2942.0 x 104

This data is for a representative benzoxazole derivative and serves as an illustrative example. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS, TLC)

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds like this compound.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction and assess the purity of a sample. For benzoxazolone derivatives, TLC is typically performed on silica (B1680970) gel plates. nih.gov The choice of mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, allows for the separation of the desired product from starting materials and byproducts based on differences in polarity. neu.edu.tr The retention factor (Rf) is a characteristic value for a compound under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) provides quantitative purity analysis. Using a high-resolution column and a precisely controlled mobile phase, HPLC can separate the target compound from even closely related impurities. A UV detector is commonly employed, leveraging the chromophoric nature of the benzoxazolone ring to detect the compound as it elutes from the column. The retention time is a key identifier, and the peak area corresponds to the compound's concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the structural identification power of mass spectrometry. For volatile and thermally stable derivatives of benzoxazolone, GC-MS can provide information on purity and molecular weight. mdpi.com The sample is vaporized and separated on a GC column, and the eluting components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can confirm the identity of the compound. The NIST WebBook contains a reference mass spectrum for the parent 2(3H)-benzoxazolone, showing characteristic fragmentation peaks that would be shifted by the presence of chloro and hydroxy substituents. nist.gov

The table below summarizes typical conditions and outputs for these chromatographic techniques as applied to benzoxazolone-related compounds.

TechniqueTypical Stationary PhaseTypical Mobile Phase / ConditionsKey Output Parameter(s)
TLCSilica gel GF254Ethyl Acetate : Hexane (2:1)Retention Factor (Rf) neu.edu.tr
HPLCC18 Reverse-Phase ColumnAcetonitrile (B52724)/Water or Methanol (B129727)/Water gradientRetention Time, Peak Purity
GC-MSHP-5MS (or similar) capillary columnTemperature programming (e.g., 60°C to 280°C) atlantis-press.comRetention Time, Mass Spectrum (m/z)

Computational and Theoretical Investigations of 6 Chloro 4 Hydroxy 3h 1,3 Benzoxazol 2 One

Electronic Structure and Molecular Geometry via Quantum Chemical Methods (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. A DFT analysis of 6-chloro-4-hydroxy-3H-1,3-benzoxazol-2-one would begin with the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation.

The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. It is anticipated that the benzoxazolone core would be largely planar, a common feature for such fused ring systems due to the delocalization of π-electrons. The chlorine and hydroxyl substituents would lie in or very close to this plane. DFT calculations would also yield key electronic properties such as the total energy, dipole moment, and the distribution of electron density.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)

Parameter Predicted Value
C-Cl Bond Length ~1.74 Å
C-O (hydroxyl) Bond Length ~1.36 Å
O-H (hydroxyl) Bond Length ~0.97 Å
C=O (carbonyl) Bond Length ~1.22 Å

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. For this compound, the electron-withdrawing chlorine atom and the electron-donating hydroxyl group would influence the energies of these orbitals. From these orbital energies, various chemical reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactive tendencies.

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Indices for this compound (Hypothetical DFT Data)

Parameter Predicted Value (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.0 to -2.0
HOMO-LUMO Gap 4.5 to 6.5
Electronegativity (χ) 3.75 to 4.75

Electrostatic Potential and Charge Distribution Studies

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom, indicating these are regions susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the aromatic protons would exhibit positive potential (typically colored blue), highlighting them as potential sites for nucleophilic interaction. The chlorine atom would also contribute to the electrostatic landscape of the molecule.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For a relatively rigid structure like this compound, the primary focus of conformational analysis would be the orientation of the hydroxyl group's hydrogen atom relative to the rest of the molecule.

By systematically rotating the dihedral angle of the C-O-H bond and calculating the energy at each step, a potential energy surface can be generated. This would reveal the most stable conformer(s) and the energy barriers to rotation. It is expected that the most stable conformation would involve an intramolecular hydrogen bond between the hydroxyl hydrogen and a nearby oxygen or nitrogen atom, if sterically feasible, which would further stabilize the planar structure.

Molecular Dynamics Simulations: Understanding Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its movements and interactions with its environment. An MD simulation of this compound, typically in a solvent like water or dimethyl sulfoxide, would reveal how the molecule behaves in a more realistic, solution-phase environment.

Molecular Docking and Intermolecular Interaction Analysis with Generic Chemical Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor molecule like a protein. In the absence of a specific biological target, docking studies can be performed with generic or model chemical receptors to understand the types of intermolecular interactions the molecule is capable of forming.

Prediction of Binding Modes and Affinities with Model Systems

Docking simulations of this compound into the active site of a model receptor would predict its likely binding mode. The analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds (likely involving the hydroxyl and carbonyl groups), halogen bonds (with the chlorine atom), and π-π stacking interactions (with the aromatic ring). The docking software would also provide an estimated binding affinity or docking score, which is a qualitative measure of the strength of the interaction. These theoretical studies can provide a foundational understanding of how this molecule might interact with biological targets, guiding future experimental research.

Table 3: List of Compounds Mentioned

Compound Name
This compound
water

Free Energy Perturbation and MM/PBSA Calculations for Ligand-Target Interactions

There is currently a lack of specific studies employing Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations to investigate the ligand-target interactions of this compound. These computational techniques are powerful tools for predicting the binding affinity of a ligand to a biological target, such as a protein or enzyme.

FEP simulations calculate the free energy difference between two states, such as a ligand in solution and a ligand bound to a protein, by gradually "perturbing" the molecule from one state to the other. This method is computationally intensive but can provide highly accurate predictions of binding free energies.

Prediction of Spectroscopic Parameters from First Principles Calculations

Detailed first-principles calculations to predict the spectroscopic parameters of this compound have not been extensively reported. First-principles, or ab initio, quantum chemical methods are used to compute molecular properties directly from fundamental physical constants, without the need for empirical parameters. These methods can provide valuable information about a molecule's electronic structure, which in turn determines its spectroscopic properties.

Such calculations can predict various spectroscopic data, including:

Nuclear Magnetic Resonance (NMR) chemical shifts: Theoretical calculations of 1H and 13C NMR spectra can aid in the structural elucidation of newly synthesized compounds.

Infrared (IR) and Raman vibrational frequencies: Computed vibrational spectra can help in the assignment of experimental IR and Raman bands to specific molecular vibrations.

Electronic absorption spectra (UV-Vis): Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic transitions that give rise to UV-Vis absorption bands.

While experimental spectroscopic data may exist for this compound, comprehensive theoretical studies predicting these parameters from first principles appear to be scarce in the current body of scientific literature. The application of these computational methods would be invaluable for a deeper understanding of the molecule's structure and properties.

Academic and Research Applications of 6 Chloro 4 Hydroxy 3h 1,3 Benzoxazol 2 One

Utility as a Versatile Building Block in Complex Organic Synthesis

There is a scarcity of published research specifically detailing the use of 6-chloro-4-hydroxy-3H-1,3-benzoxazol-2-one as a versatile building block in complex organic synthesis. While the benzoxazolone ring system is a common motif in medicinal chemistry and can be a precursor for various heterocyclic compounds, specific examples employing the 6-chloro-4-hydroxy substituted variant are not prominently featured in major chemical synthesis literature. nih.gov The synthesis of the related compound, 6-chlorobenzoxazol-2-one, has been described, highlighting its role as an important intermediate in the production of agrochemicals. google.com However, the influence and synthetic utility of the additional 4-hydroxy group in conjunction with the 6-chloro substituent are not well-documented.

Role in the Development of Advanced Organic Materials (e.g., for optical applications)

Currently, there is no specific information available in the scientific literature that points to the application of this compound in the development of advanced organic materials for optical applications. Research in this area for benzoxazolone derivatives is an existing field, but studies focusing on this specific compound's optical properties have not been identified.

Contributions to Fundamental Heterocyclic Chemistry

The study of this compound could potentially contribute to the fundamental understanding of heterocyclic chemistry, particularly in exploring the electronic effects of the chloro and hydroxy substituents on the benzoxazolone ring system. However, specific research articles or comprehensive studies dedicated to the fundamental chemical properties and reactivity of this compound are not readily found.

Application in Methodological Development for Chemical Synthesis and Analysis

No specific analytical methods or synthetic methodologies have been reported that utilize this compound as a key component or reagent. While general methods for the synthesis and analysis of benzoxazolone derivatives exist, applications specifically developed for or using the 6-chloro-4-hydroxy variant are not documented in the available literature.

Probes for Studying Chemical Reaction Mechanisms and Intermolecular Interactions

There is no available research to suggest that this compound has been employed as a chemical probe for studying reaction mechanisms or intermolecular interactions. The potential for such applications would depend on its specific physical and chemical properties, which are not extensively detailed in current scientific publications.

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing 6-chloro-4-hydroxy-3H-1,3-benzoxazol-2-one, and how do reaction conditions influence yield? A: A typical approach involves cyclization of substituted benzoxazole precursors. For example, oxidation of 6-arylsulphonamidobenzoxazol-2(3H)-ones (using reagents like m-chloroperbenzoic acid) can yield derivatives with chloro and hydroxy substituents . Reaction temperature, solvent polarity, and stoichiometry of oxidizing agents critically impact yield. Lower temperatures (0–5°C) minimize side reactions, while polar aprotic solvents (e.g., DMF) enhance cyclization efficiency. Yield optimization often requires iterative adjustments to reagent ratios and reaction times.

Advanced Synthesis

Q: How can regioselective substitution at the 4-hydroxy position be achieved without disrupting the benzoxazolone core? A: Protecting group strategies are essential. For instance, silylation (e.g., TBSCl) of the hydroxy group prior to functionalizing the benzoxazolone core prevents undesired side reactions. Subsequent deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂) restores the hydroxy group . Advanced methods like microwave-assisted synthesis may enhance regioselectivity by accelerating reaction kinetics, though empirical validation is required for each derivative.

Basic Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound? A:

  • NMR : ¹H and ¹³C NMR can confirm substitution patterns. For example, the hydroxy proton appears as a broad singlet (~δ 10–12 ppm), while the chloro substituent deshields adjacent aromatic protons .
  • X-ray crystallography : Single-crystal studies (e.g., using SHELXL ) provide unambiguous bond length/angle data. For example, the benzoxazolone ring typically exhibits planarity with C–O bond lengths of ~1.36 Å .

Advanced Structural Characterization

Q: How can crystallographic data contradictions (e.g., disordered Cl/HO groups) be resolved during refinement? A: Use dual refinement strategies in software like SHELXL :

Apply restraints to bond lengths/angles for disordered regions.

Validate thermal displacement parameters (ADPs) to distinguish static vs. dynamic disorder.

Cross-validate with spectroscopic data (e.g., IR for hydrogen bonding patterns) to confirm functional group assignments .

Basic Pharmacological Screening

Q: What in vitro assays are suitable for initial evaluation of this compound’s biological activity? A: Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
  • Antifungal : Disk diffusion assays using Candida spp. .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition via fluorogenic substrates).

Advanced Pharmacological Studies

Q: How can structure-activity relationships (SAR) be explored for benzoxazolone derivatives with varying substituents? A:

Synthetic diversification : Introduce substituents at the 6-chloro or 4-hydroxy positions via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) .

Computational modeling : Use DFT calculations (e.g., Gaussian) to correlate electronic properties (HOMO/LUMO) with bioactivity .

Biological validation : Compare IC₅₀ values across derivatives to identify critical pharmacophores.

Data Contradiction Analysis

Q: How should researchers address discrepancies between computational predictions and experimental bioactivity data? A:

Re-evaluate computational parameters : Ensure solvent models (e.g., PCM vs. SMD) and basis sets (e.g., 6-31G*) align with experimental conditions .

Assay validation : Confirm compound purity (HPLC ≥95%) and solubility (DLS measurements) to rule out aggregation artifacts .

Control experiments : Test known inhibitors/agonists in parallel to verify assay robustness.

Software for Crystallography

Q: Which software tools are recommended for refining crystal structures of benzoxazolone derivatives? A:

  • SHELXL : Preferred for small-molecule refinement due to robust handling of disorder and hydrogen bonding networks .
  • ORTEP-3 : Generates high-quality thermal ellipsoid plots for publication-ready figures .
  • Olex2 : Integrates solution, refinement, and visualization, streamlining workflow for complex structures .

Impurity Profiling

Q: What analytical methods are effective for identifying trace impurities in synthesized batches? A:

  • HPLC-MS : Hyphenated techniques (e.g., LC-ESI-QTOF) detect impurities at ppm levels .
  • ¹H NMR with relaxation reagents : Cr(acac)₃ enhances signal separation for minor components .
  • XRD : Identifies crystalline impurities via phase analysis (e.g., Match! software) .

Stability Studies

Q: How can the hydrolytic stability of the benzoxazolone ring be assessed under physiological conditions? A:

pH-dependent kinetics : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis (λₘₐₐ ~270 nm) .

LC-MS tracking : Identify degradation products (e.g., ring-opened amines) .

Accelerated stability testing : Use Arrhenius plots to extrapolate shelf life under storage conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-hydroxy-3H-1,3-benzoxazol-2-one
Reactant of Route 2
Reactant of Route 2
6-chloro-4-hydroxy-3H-1,3-benzoxazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.